Boc-D-tyr(2,6-CL2-bzl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

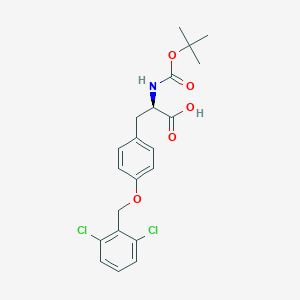

Boc-D-tyrosine(2,6-dichlorobenzyl)-OH is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its stability and the presence of the Boc (tert-butoxycarbonyl) protecting group. The 2,6-dichlorobenzyl group attached to the tyrosine residue enhances its chemical properties, making it useful in various synthetic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-tyrosine(2,6-dichlorobenzyl)-OH typically involves the protection of the amino group of D-tyrosine with a Boc group. This is followed by the introduction of the 2,6-dichlorobenzyl group to the phenolic hydroxyl group of tyrosine. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and 2,6-dichlorobenzyl chloride for the benzylation step.

Industrial Production Methods

In an industrial setting, the production of Boc-D-tyrosine(2,6-dichlorobenzyl)-OH is scaled up using similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Boc-D-tyrosine(2,6-dichlorobenzyl)-OH undergoes various chemical reactions, including:

Substitution Reactions: The 2,6-dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride and alkyl halides are commonly used.

Deprotection Reactions: Trifluoroacetic acid in dichloromethane is a standard reagent.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

Substitution Reactions: Various substituted tyrosine derivatives.

Deprotection Reactions: D-tyrosine(2,6-dichlorobenzyl)-OH.

Oxidation and Reduction Reactions: Quinones and alcohols derived from the phenolic group.

Aplicaciones Científicas De Investigación

Boc-D-tyrosine(2,6-dichlorobenzyl)-OH is widely used in scientific research, particularly in:

Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

Medicinal Chemistry: In the design and synthesis of peptide-based drugs.

Bioconjugation: For the attachment of peptides to other biomolecules.

Material Science: In the development of peptide-based materials and nanostructures.

Mecanismo De Acción

The mechanism of action of Boc-D-tyrosine(2,6-dichlorobenzyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The 2,6-dichlorobenzyl group enhances the stability and reactivity of the tyrosine residue, facilitating its incorporation into peptides.

Comparación Con Compuestos Similares

Similar Compounds

Boc-D-tyrosine(benzyl)-OH: Similar structure but with a benzyl group instead of a 2,6-dichlorobenzyl group.

Boc-L-tyrosine(2,6-dichlorobenzyl)-OH: The L-isomer of the compound.

Fmoc-D-tyrosine(2,6-dichlorobenzyl)-OH: Uses a different protecting group (Fmoc) instead of Boc.

Uniqueness

Boc-D-tyrosine(2,6-dichlorobenzyl)-OH is unique due to the presence of the 2,6-dichlorobenzyl group, which provides enhanced chemical stability and reactivity compared to other tyrosine derivatives. This makes it particularly useful in complex peptide synthesis and other applications requiring high stability and specificity.

Actividad Biológica

Boc-D-Tyr(2,6-CL2-bzl)-OH, also known as N-tert-butoxycarbonyl-D-tyrosine 2,6-dichlorobenzyl ester, is a modified amino acid derivative that has garnered attention in biochemical and pharmaceutical research. Its structural modifications enhance its biological activity, making it a valuable compound for various applications, including peptide synthesis and drug development.

- Molecular Formula : C21H23Cl2NO5

- Molecular Weight : 440.32 g/mol

- Melting Point : 128-130°C

- Boiling Point : 594.0±50.0 °C (predicted)

- Density : 1.305±0.06 g/cm³ (predicted) .

This compound exhibits its biological activity primarily through its interactions with various biological targets:

- Antimicrobial Activity : Studies have shown that derivatives of tyrosine can exhibit significant antibacterial properties. For instance, peptides incorporating tyrosine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 1-8 µM .

- Cell Membrane Permeabilization : The compound has been noted for its ability to permeabilize bacterial membranes, which is crucial for its antimicrobial effectiveness. This property allows it to disrupt the integrity of bacterial cells rapidly, leading to cell death .

Biological Studies and Case Reports

Several studies have investigated the biological implications of this compound:

- In Vitro Studies : Research has indicated that this compound can influence various signaling pathways. Amino acid derivatives are known to affect the secretion of anabolic hormones and enhance mental performance during stress-related tasks .

- Peptide Synthesis Applications : The compound serves as a protective group in peptide synthesis, allowing for selective deprotection under mild conditions. This property is vital for creating complex peptide structures that are crucial in therapeutic applications .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that modifications like those present in this compound can lead to enhanced bioavailability and modified clearance rates in biological systems .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

(2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODHIGHXRDNRPP-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.